molecular formula C22H24N4O2S B2892792 2-(4-methylphenyl)-N-[3-(methylthio)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189719-71-8

2-(4-methylphenyl)-N-[3-(methylthio)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2892792
CAS No.: 1189719-71-8
M. Wt: 408.52
InChI Key: OUBWCXNASSKHRM-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-[3-(methylthio)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

A notable application of compounds similar to 2-(4-methylphenyl)-N-[3-(methylthio)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is their antiviral activity. Specifically, derivatives have been synthesized and evaluated for their efficacy against influenza A/H3N2 virus and human coronavirus 229E. These compounds, due to their unique spirothiazolidinone scaffolds, have shown potent antiviral properties. For instance, certain analogs demonstrated strong activity against influenza A/H3N2 virus, with EC50 values as low as 0.5 and 0.2 µM, indicating their potential as influenza virus inhibitors. Moreover, derivatives like 4-methyl-N-(2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide and 2-(4-chlorophenoxy)-N-(3-oxo-8-tert-butyl-1-thia-4-azaspiro[4.5]dec-4-yl)acetamide have shown inhibitory effects on human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2021); (Apaydın et al., 2020).

Anticancer and Antidiabetic Applications

Another significant application area for these compounds is in anticancer and antidiabetic therapy. A novel series of spirothiazolidines analogs has been developed, showing considerable anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Furthermore, certain compounds within this series exhibited high therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting their potential use in treating diabetes. This dual functionality underscores the therapeutic promise of spirothiazolidine derivatives in addressing both cancer and diabetes (Flefel et al., 2019).

Antimicrobial Activity

Spirothiazolidinone derivatives also exhibit antimicrobial properties. New derivatives synthesized for this purpose have been tested against various bacterial and fungal strains, demonstrating significant antimicrobial activity. This suggests their potential as a basis for developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Dalloul et al., 2016); (Dalloul et al., 2017).

Properties

IUPAC Name

3-(4-methylphenyl)-N-(3-methylsulfanylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-6-8-16(9-7-15)19-20(27)25-22(24-19)10-12-26(13-11-22)21(28)23-17-4-3-5-18(14-17)29-2/h3-9,14H,10-13H2,1-2H3,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBWCXNASSKHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=CC=C4)SC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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